molecular formula C20H18O5 B5745171 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B5745171
M. Wt: 338.4 g/mol
InChI Key: LNZJMUHNARCMOS-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin ester with the molecular formula C20H18O5 and a molecular weight of 338.4 g/mol. This compound is characterized by a coumarin core, which is a 2H-chromen-2-one ring system, substituted with methyl groups at the 3, 4, and 8 positions and esterified at the 7-hydroxy group with 3-methoxybenzoic acid. Its structure includes multiple rotatable bonds and a calculated LogP value of 3.9, indicating potential utility in structure-activity relationship (SAR) studies and as a building block in medicinal chemistry . While the specific biological profile of this compound is an area of ongoing research, coumarin esters are a well-investigated class of compounds in scientific literature. They serve as valuable precursors and core structures in developing new therapeutic agents and have demonstrated a range of pharmacological activities in research settings. Synthetic coumarin derivatives have been studied for their potential as anticancer agents, with some analogs showing activity against specific cancer cell lines . Furthermore, coumarin-based compounds are also explored for their potential as antibacterial, antioxidant, and anti-inflammatory agents, and are used as fluorescent probes in bioorganic chemistry and materials science . Researchers value this specific ester for its unique substitution pattern, which may influence its electronic properties, binding affinity, and overall bioactivity in various experimental models. This product is sold as a rare chemical for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. NOT FOR HUMAN OR VETERINARY USE. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-20(22)14-6-5-7-15(10-14)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJMUHNARCMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the chromenone core.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters with different substituents.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid ()
  • Molecular formula : C₁₅H₁₆O₅.
  • Key differences: Replaces the 3-methoxybenzoate ester with a propanoic acid group.
  • Properties :
    • Lower molecular weight (276.29 g/mol) and higher polarity due to the carboxylic acid group.
    • Safety data indicate precautions against heat and moisture, suggesting instability under harsh conditions .
(b) 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-L-tryptophanate ()
  • Molecular formula : C₃₄H₃₃N₃O₇.
  • Key differences : Incorporates a bulky tryptophan-derived ester and benzyl substituent.
  • Properties: Increased lipophilicity (logP >7 inferred from similar compounds in ). Potential biological relevance due to the amino acid moiety, though activity data are unavailable.
(c) Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate ()
  • Molecular formula : C₂₅H₂₄O₈.
  • Key differences : Features an ethoxycarbonylpropyl chain and methyl benzoate group.
  • Properties :
    • Enhanced solubility in organic solvents due to multiple ester groups.
    • Synthetic flexibility for further derivatization via hydrolysis or cross-coupling .
(d) 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate ()
  • Molecular formula : C₂₄H₁₅F₃O₆.
  • Key differences: Trifluoromethyl and 4-methoxyphenoxy substituents.
  • Properties :
    • High thermal stability (boiling point ~515°C) and lipophilicity (logP =7.67) .
    • The trifluoromethyl group enhances metabolic resistance, a trait valuable in pharmaceuticals.

Spectroscopic and Crystallographic Analysis

  • IR spectroscopy (): The 3-methoxybenzoate group in the target compound would exhibit characteristic carboxylate bands near 1568 cm⁻¹ (νasym(COO⁻)) and 1400 cm⁻¹ (νsym(COO⁻)), indicating bidentate coordination in metal complexes.

Q & A

Q. What are the key steps and challenges in synthesizing 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate?

  • Methodological Answer : Synthesis typically involves multi-step routes:
  • Chromenone Core Formation : Alkylation or cyclization reactions under controlled temperatures (60–80°C) using catalysts like H2SO4 or BF3·Et2O .
  • Esterification : Coupling the chromenone moiety with 3-methoxybenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .
    Challenges : Competing side reactions (e.g., over-alkylation) require strict control of stoichiometry and reaction time .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl groups (δ 2.1–2.5 ppm for C-3,4,8 methyls) and ester linkage (δ 4.3–4.5 ppm for OCH3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (calculated for C20H18O5: 362.1154) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodological Answer :
  • Antioxidant Activity : DPPH radical scavenging assay (IC50 comparison with ascorbic acid) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modifications :
  • Replace 3-methoxybenzoate with 4-fluoro or 4-nitro variants to assess electronic effects on enzyme binding .
  • Introduce substituents at C-8 (e.g., Cl, Br) to evaluate steric impacts .
  • Assays : Compare IC50 values across analogs (see Table 1) .
    Table 1 : Bioactivity of Structural Analogs
CompoundModificationIC50 (COX-2 Inhibition)
ParentNone12.5 μM
Analog A4-Fluoro8.2 μM
Analog B8-Bromo15.7 μM

Q. What strategies resolve contradictory data in reaction mechanisms?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in esterification .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and competing pathways .
  • In Situ Monitoring : ReactIR or HPLC-MS to detect intermediates (e.g., acyloxyborane complexes in Steglich reactions) .

Q. How do solvent polarity and temperature affect photophysical properties?

  • Methodological Answer :
  • Solvent Screening : Measure fluorescence quantum yield (ΦF) in solvents (hexane → DMSO) to assess solvatochromism .
  • Temperature-Dependent Studies : UV-vis spectroscopy (25–80°C) to track aggregation-induced emission (AIE) behavior .
    Key Finding : ΦF increases 3-fold in DMSO vs. hexane due to reduced non-radiative decay .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity?

  • Methodological Answer : Contradictions arise from:
  • Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP450) in MCF-7 vs. A549 cells .
  • Assay Conditions : Viability results vary with incubation time (24 vs. 48 hours) and serum concentration .
    Resolution : Standardize protocols using CLSI guidelines and include multiple cell lines in parallel .

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